Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Methyl 2-oxa-5-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and interactions due to its unique structure.
Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The presence of both oxygen and nitrogen atoms allows it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride: This compound is similar in structure but differs in the position of the carboxylate group.
Oxygenated 2-azabicyclo[2.2.1]heptanes: These compounds share the bicyclic structure but may have different substituents and functional groups.
Uniqueness
Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-10-7(9)6-4-3-11-5(6)2-8-4/h4-6,8H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRZGADDDKZSEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CNC1CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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